molecular formula C17H13N3O5S2 B2994327 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 313469-82-8

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2994327
CAS No.: 313469-82-8
M. Wt: 403.43
InChI Key: HDRPAGGZKVRPFN-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride and 4-Nitrobenzenesulfonamide are chemical compounds used in various chemical reactions . They are often used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzenesulfonyl chloride is available in the NIST Chemistry WebBook .


Chemical Reactions Analysis

4-Nitrobenzenesulfonamide is known to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .


Physical and Chemical Properties Analysis

4-Nitrobenzenesulfonamide has a molecular weight of 202.19 and a melting point of 178-180 °C .

Scientific Research Applications

Synthesis Methods

The synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides, including compounds related to N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide, has been explored, demonstrating the versatility of sulfonyl chlorides in generating a variety of compounds with potential biological activities (Norton et al., 1987). Another study highlights the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, showcasing a method that could potentially apply to the synthesis of related compounds (Janardhan et al., 2014).

Chemical Properties and Potential Uses

Investigations into the selective detection of 2‐nitrobenzenesulfenyl‐labeled peptides by matrix‐assisted laser desorption/ionization‐time of flight mass spectrometry using novel matrices indicate the utility of nitrobenzene derivatives in proteomic analysis, suggesting potential analytical applications of compounds like this compound (Matsuo et al., 2006).

Biological Activities

Research into the synthesis, anthelmintic, and anti-inflammatory activities of novel imidazothiazole sulfides and sulfones, including compounds structurally related to this compound, has shown promising results, indicating potential therapeutic applications for such molecules (Shetty et al., 2010). Additionally, the synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents suggest that modifications to the thiazole ring can lead to significant anticancer activity, which may extend to compounds with similar structures (Evren et al., 2019).

Mechanism of Action

While the mechanism of action for “N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is not available, some related compounds have been studied. For example, benzamide has been studied for its reactivity towards sulfonylation .

Safety and Hazards

4-Nitrobenzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage. It is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-15(10-12-4-2-1-3-5-12)19-17-18-11-16(26-17)27(24,25)14-8-6-13(7-9-14)20(22)23/h1-9,11H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRPAGGZKVRPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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